tert-Butyl 7-cyanoindoline-1-carboxylate
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Overview
Description
tert-Butyl 7-cyanoindoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group and a cyano group attached to the indoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-cyanoindoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the indoline with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-cyanoindoline-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the cyano or ester positions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized indoline derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 7-cyanoindoline-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It helps in understanding the biological activities of related compounds and their potential therapeutic applications.
Medicine: this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new catalysts and materials for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 7-cyanoindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the indoline core play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl indoline-1-carboxylate
Comparison:
- tert-Butyl 7-cyanoindoline-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity compared to other tert-butyl indoline derivatives.
- tert-Butyl 1-indolecarboxylate lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate features an enyne side chain, which provides different chemical properties and potential applications.
- tert-Butyl indoline-1-carboxylate is a simpler derivative without the cyano group, making it less versatile in synthetic applications.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 7-cyano-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-8H2,1-3H3 |
InChI Key |
PHEANMRKNYQFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#N |
Origin of Product |
United States |
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